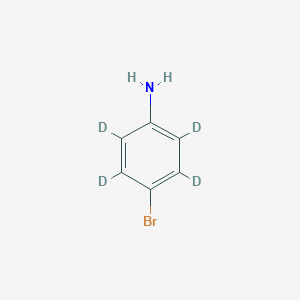

4-Bromoaniline-2,3,5,6-D4

Übersicht

Beschreibung

“4-Bromoaniline-2,3,5,6-D4” is a meticulously synthesized chemical compound with a distinct molecular structure . It is characterized by the strategic incorporation of four deuterium atoms in the 2, 3, 5, and 6 positions of the aniline ring, replacing the standard hydrogen atoms . This isotopically labeled derivative of 4-bromoaniline holds immense significance in the realm of organic chemistry .

Synthesis Analysis

The synthesis of 4-Bromoaniline involves a highly efficient and chemoselective process for the protection of aniline derivatives . The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom .

Molecular Structure Analysis

The molecular structure of “4-Bromoaniline-2,3,5,6-D4” is characterized by the strategic incorporation of four deuterium atoms in the 2, 3, 5, and 6 positions of the aniline ring . The molecular formula is BrC6D4NH2 .

Chemical Reactions Analysis

4-Bromoaniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-Bromoaniline, catalyzed by camphor-10-sulfonic acid under solvent-free conditions .

Physical And Chemical Properties Analysis

The molecular weight of “4-Bromoaniline-2,3,5,6-D4” is 176.04700 . The exact mass is 174.99300 . The molecular formula is C6H2BrD4N .

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

4-Bromoaniline-2,3,5,6-D4: is particularly useful in NMR spectroscopy due to its deuterated nature . The substitution of hydrogen atoms with deuterium allows for less noise in NMR spectroscopy readings, making it easier to track and understand molecular transformations and reaction mechanisms. This is especially valuable in organic chemistry where precise molecular characterizations are crucial.

Pharmaceutical Research

The parent compound, 4-Bromoaniline , is a building block in the synthesis of various pharmaceuticals such as brompheniramine , an antihistamine, and bupropion , an antidepressant . The deuterated version can be used to study the metabolism and pharmacokinetics of these drugs, providing insights into their behavior in biological systems.

Conducting Polymer Research

Research into conducting polymers, such as the fabrication of poly(aniline-co-4-bromoaniline) nanocomposites, is another application area . These materials have potential uses in rechargeable batteries , electromagnetic shielding , and sensors , due to their unique electrical properties.

Catalysis and Organic Synthesis

4-Bromoaniline-2,3,5,6-D4: can act as a substrate in Heck cross-coupling reactions , which are pivotal in forming carbon-carbon bonds in organic synthesis . This process is facilitated by palladium nanocrystals supported on covalent organic frameworks, leading to efficient and precise chemical constructions.

Wirkmechanismus

Target of Action

It’s parent compound, 4-bromoaniline, is known to be used as a building block in the synthesis of numerous drugs such as brompheniramine, an antihistamine, and bupropion, an antidepressant . Therefore, it can be inferred that the targets of these drugs could potentially be the targets of 4-Bromoaniline-2,3,5,6-D4.

Mode of Action

The mode of action of 4-Bromoaniline-2,3,5,6-D4 is characterized by its strategic incorporation of four deuterium atoms in the 2, 3, 5, and 6 positions of the aniline ring, replacing the standard hydrogen atoms . This isotopic substitution can influence the compound’s interaction with its targets, potentially altering the kinetics and dynamics of the reactions it participates in.

Biochemical Pathways

For instance, 4-Bromoaniline is known to reduce gluconeogenesis in renal cortical slices , suggesting that 4-Bromoaniline-2,3,5,6-D4 might have similar effects.

Result of Action

It’s parent compound, 4-bromoaniline, is known to reduce gluconeogenesis in renal cortical slices , suggesting that 4-Bromoaniline-2,3,5,6-D4 might have similar effects.

Zukünftige Richtungen

“4-Bromoaniline-2,3,5,6-D4” is primarily used in the Pharmaceutical Industry and Drug Discovery . Its precise composition and isotopic substitutions make it an indispensable asset in various research applications, offering a unique glimpse into the intricacies of chemical reactions and their isotopic effects .

Eigenschaften

IUPAC Name |

4-bromo-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFQBORIUYODSI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoaniline-2,3,5,6-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

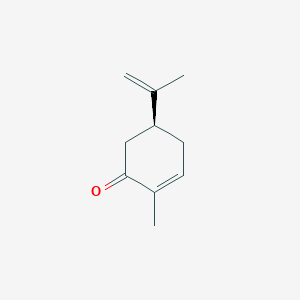

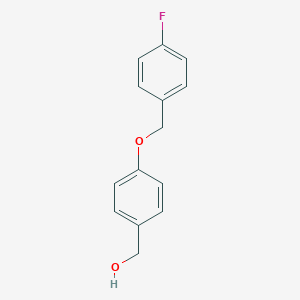

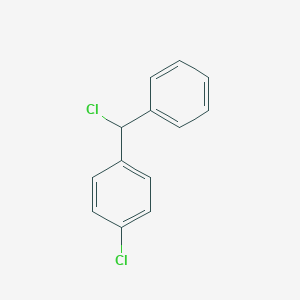

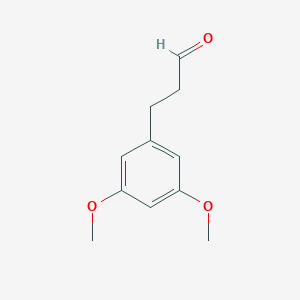

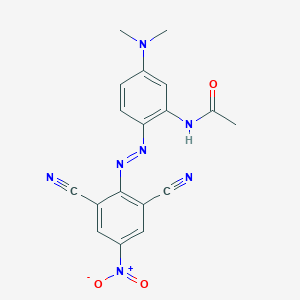

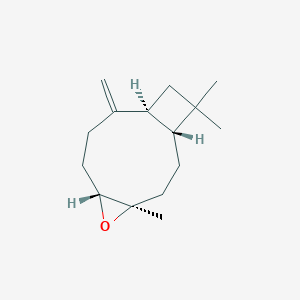

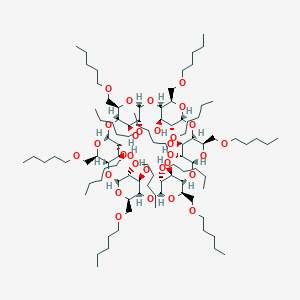

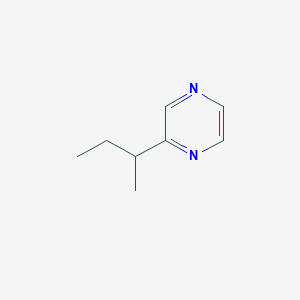

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)